N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a phenyl group and a dimethoxybenzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
The primary target of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
It is known that the compound has inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and lipoxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step reactions. One common approach starts with the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. The final step involves the sulfonation of the dimethoxybenzene ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the sulfonamide group has been modified .
Scientific Research Applications
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like alpidem, zolpidem, and minodronic acid, which share the imidazo[1,2-a]pyridine core but differ in their substituents.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole, which contain the sulfonamide group but lack the imidazo[1,2-a]pyridine core.
Uniqueness
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a phenyl group and a dimethoxybenzenesulfonamide group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-17-10-11-19(28-2)20(13-17)29(25,26)23-16-8-6-15(7-9-16)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGCTCMTJZRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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